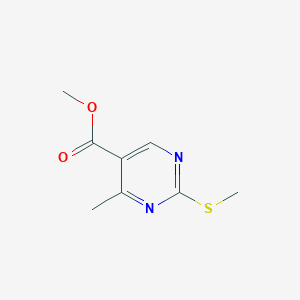

Methyl-4-methyl-2-(methylthio)pyrimidin-5-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H8N2O2S . It is used as a pharmaceutical raw material and intermediate . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of related compounds involves the use of organolithium reagents .Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” can be represented by the SMILES stringCSc1nccc(C)n1 . The molecular weight of the compound is 184.22 . Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” include nucleophilic aromatic substitution reactions . The methylthio group in the compound can be displaced by cyanide ion .Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate” has a molecular weight of 184.22 . The density of a related compound, 4-Methyl-2-(methylthio)pyrimidine, is 1.007 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Bicyclische 6 + 6-Systeme

Diese Verbindung wird in der Chemie von Pyrimido[4,5-d]pyrimidinen und Pyrimido[5,4-d]pyrimidinen verwendet . Dies sind Arten von bicyclischen [6 + 6]-Systemen, und die Verbindung spielt eine Rolle in ihren Synthesemethoden, der Reaktivität der Substituenten, die an den Ringkohlenstoff- und Stickstoffatomen gebunden sind, und ihren biologischen Anwendungen .

Synthese von Variolin B1

“Methyl-4-methyl-2-(methylthio)pyrimidin-5-carboxylat” wird in der Totalsynthese des marinen Alkaloids Variolin B1 verwendet . Variolin B1 ist ein potenter Inhibitor von menschlichen Krebszelllinien und hat potenzielle Anwendungen in der Krebstherapie .

Synthese von 2-Hydroxy-4-Pyrimidincarbonsäure

Diese Verbindung wird auch bei der Synthese von 2-Hydroxy-4-Pyrimidincarbonsäure verwendet . Diese Säure hat potenzielle Anwendungen in der medizinischen Chemie .

Synthese von 2,4-disubstituierten Pyrimidinen

“this compound” wird bei der Synthese von 2,4-disubstituierten Pyrimidinen verwendet . Dies sind eine neuartige Klasse von KDR-Kinase-Inhibitoren, die potenzielle Anwendungen in der Krebsbehandlung haben .

Neuroprotektive und antineuroinflammatorische Mittel

Pyrimidin und seine Derivate, einschließlich “this compound”, haben sich als antiviral, krebshemmend, antioxidativ und antimikrobiell erwiesen . Dies hat Studien zur Neuroprotektion und entzündungshemmenden Aktivität des Triazol-Pyrimidin-Hybrids an humanen Mikroglia- und neuronalen Zellmodellen angeregt

Wirkmechanismus

Target of Action

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, also known as methyl 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate, is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It’s suggested that pyrimidine derivatives have potential neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also show promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

It’s suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be used in a variety of reactions, making it a versatile compound for lab experiments. However, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has some limitations. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a highly reactive compound, and it can be difficult to control the reaction conditions.

Zukünftige Richtungen

In the future, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it may be used as a starting material for the synthesis of various compounds, including pyrimidine derivatives, amino acids, and sulfonamides. Furthermore, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the synthesis of various biologically active compounds, such as inhibitors of protein kinases and cell cycle regulators. Additionally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the development of new methods for the synthesis of compounds, such as the use of photochemistry. Finally, Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate may be used in the development of new methods for the analysis of compounds, such as the use of mass spectrometry.

Synthesemethoden

Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methylmagnesium bromide. This method produces Methyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in good yield and with high purity. Other methods of synthesis include the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with methylmagnesium chloride, and the reaction of 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with trimethylsilyl chloride.

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLGXWUCKHXDGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391639 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166392-24-1 |

Source

|

| Record name | Methyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)